2-Amino-6-fluorosulfonyloxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-fluorosulfonyloxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an amino group at the second position and a fluorosulfonyloxy group at the sixth position on the naphthalene ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluorosulfonyloxynaphthalene typically involves multi-step organic reactions. One common synthetic route starts with the nitration of naphthalene to form 2-nitronaphthalene. This intermediate is then subjected to a reduction reaction to yield 2-aminonaphthalene. The introduction of the fluorosulfonyloxy group is achieved through a sulfonation reaction followed by fluorination. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and fluorinating agents like sulfur tetrafluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluorosulfonyloxynaphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The fluorosulfonyloxy group can be reduced to form hydroxyl or sulfhydryl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and fluorosulfonyloxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2-Amino-6-fluorosulfonyloxynaphthalene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of dyes, pigments, and advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-fluorosulfonyloxynaphthalene involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorosulfonyloxy group can participate in covalent bonding and nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluoronaphthalene: Lacks the sulfonyloxy group, resulting in different reactivity and applications.
2-Amino-6-sulfonyloxynaphthalene: Similar structure but without the fluorine atom, affecting its chemical properties and biological activity.
2-Amino-6-chlorosulfonyloxynaphthalene:
Uniqueness
2-Amino-6-fluorosulfonyloxynaphthalene is unique due to the presence of both the amino and fluorosulfonyloxy groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for various applications in research and industry.
Properties
IUPAC Name |
2-amino-6-fluorosulfonyloxynaphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3S/c11-16(13,14)15-10-4-2-7-5-9(12)3-1-8(7)6-10/h1-6H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKFQESDYSHEKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OS(=O)(=O)F)C=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.